N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) benzamide and benzothioamide derivatives represent a class of organic compounds that have garnered interest in the field of medicinal chemistry, specifically for their potential anticancer properties [, ]. These compounds are characterized by the presence of a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group at the 5-position, linked to a benzamide or benzothioamide moiety.
Based on the available data, the primary application explored for N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) benzamide and benzothioamide derivatives is in the field of anticancer drug discovery [, ]. These derivatives have shown promising in vitro cytotoxicity against various cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) []. Importantly, several derivatives exhibited higher potency than doxorubicin, a clinically used anticancer drug, highlighting their potential as lead compounds for further development.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5